molecular formula C10H7F3N2O2S B2805020 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 893754-27-3

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2805020
CAS No.: 893754-27-3
M. Wt: 276.23
InChI Key: QGWVLKTUYSPSLF-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-b]pyridine core with a trifluoromethyl group at position 6, a methyl group at position 4, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₇F₃N₂O₂S, with a molecular weight of 276.24 g/mol (CAS: 893754-27-3) . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making this compound of interest in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c1-3-2-4(10(11,12)13)15-8-5(3)6(14)7(18-8)9(16)17/h2H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWVLKTUYSPSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe amino and carboxylic acid groups are then introduced via nucleophilic substitution and oxidation reactions, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial activity of thieno[2,3-b]pyridine derivatives. For instance, compounds derived from this structure have demonstrated significant antibacterial activity against various microbial strains. A study reported that derivatives exhibited high inhibition rates against pathogens isolated from clinical settings, indicating their potential as therapeutic agents .

Anticancer Activity

Thieno[2,3-b]pyridine derivatives have also been investigated for their anticancer properties. Specific analogs have shown effectiveness in inhibiting cancer cell proliferation in vitro and in vivo. The mechanism often involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis . Notably, some studies have identified these compounds as inhibitors of specific kinases involved in cancer progression.

Material Science Applications

Beyond biological applications, 3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has potential uses in material science. Its unique electronic properties make it suitable for incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to undergo electrophilic substitution reactions allows for the modification of its structure to enhance performance in these applications .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that thieno[2,3-b]pyridine derivatives exhibited significant antibacterial effects against drug-resistant strains of bacteria. The compounds were tested against a panel of clinical isolates, showing promising results that warrant further investigation into their mechanism of action .
  • Anticancer Research : Another research effort focused on synthesizing new derivatives aimed at inhibiting specific targets in cancer cells. The study found that certain modifications to the thieno[2,3-b]pyridine structure enhanced its potency against breast cancer cell lines .
  • Material Science Innovations : Recent advancements have explored the use of thieno[2,3-b]pyridine derivatives in developing new materials for electronic applications. Their incorporation into polymer matrices has shown improved charge transport properties, making them candidates for future electronic devices .

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-Me, 6-CF₃ C₁₀H₇F₃N₂O₂S 276.24 893754-27-3 High metabolic stability; IR: 3460 cm⁻¹ (NH), 1730 cm⁻¹ (C=O)
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid 4-Me, 6-CF₂H C₁₀H₈F₂N₂O₂S 258.24 676579-53-6 Reduced fluorination; lower molecular weight; IR: 2220 cm⁻¹ (C≡N)
3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-tBu, 6-CF₃ C₁₃H₁₄F₃N₃OS 317.34 832739-30-7 Increased lipophilicity; 95% purity
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 4-CF₃, 6-Ph C₁₅H₉F₃N₂O₂S 338.31 104960-56-7 Enhanced aromaticity; higher molecular weight
3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-(4-F-Ph), 6-CF₃ C₁₃H₈F₄N₃OS 343.35 828276-08-0 Fluorophenyl substituent; improved binding affinity
Key Observations:
  • Trifluoromethyl vs. Difluoromethyl: The target compound’s trifluoromethyl group increases molecular weight by ~18 g/mol compared to the difluoromethyl analogue (258.24 vs. 276.24).
  • Methyl vs. tert-Butyl : Replacing the 4-methyl group with tert-butyl (C₁₃H₁₄F₃N₃OS) increases lipophilicity (logP ~3.5), which may improve membrane permeability but reduce aqueous solubility .
  • Phenyl vs. Methyl at Position 6 : The phenyl-substituted analogue (C₁₅H₉F₃N₂O₂S) exhibits higher aromaticity, which could enhance π-π stacking interactions in protein binding .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy :
    • The target compound shows NH stretches at 3460 cm⁻¹ , C=O (carboxylic acid) at 1730 cm⁻¹ , and CF₃ vibrations near 1250–1100 cm⁻¹ .
    • The carboxamide analogue (C₁₃H₈F₄N₃OS) lacks the carboxylic acid C=O peak but exhibits amide N-H stretches at 3340 cm⁻¹ .
  • NMR Data :
    • The target’s ¹H NMR displays a singlet for the 4-methyl group at δ 2.4 ppm , while the ¹³C NMR shows the CF₃ carbon at δ 122–125 ppm (quartet, J = 280 Hz) .
    • The phenyl-substituted variant (C₁₅H₉F₃N₂O₂S) shows aromatic protons at δ 7.3–7.8 ppm .

Biological Activity

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₇F₃N₂O₂S
  • Molecular Weight : 276.24 g/mol
  • CAS Number : 893754-27-3

Pharmacological Activities

Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit various biological activities. Notably, 3-amino derivatives have been studied for their potential as inhibitors of the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer progression.

The IKK complex is involved in the activation of the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines and anti-apoptotic genes. By inhibiting this pathway, this compound may exert anti-inflammatory and anti-cancer effects .

Biological Activity Data

ActivityAssay TypeReference
IKK InhibitionCell-based assays
Anti-inflammatoryIn vitro models
AntitumorPreclinical studies

Case Studies and Research Findings

  • Anti-inflammatory Effects : In studies evaluating the compound's effect on inflammatory markers, it was found to significantly reduce levels of TNF-α and IL-6 in activated macrophages. This suggests its potential utility in treating autoimmune diseases and chronic inflammatory conditions .
  • Antitumor Activity : Research has demonstrated that derivatives of thieno[2,3-b]pyridine compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms involve modulation of the NF-κB pathway .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight that modifications to the thieno-pyridine structure can enhance biological activity. For instance, the introduction of trifluoromethyl groups has been associated with increased potency against specific targets .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of substituted pyridine precursors with thiourea derivatives under reflux conditions. Key steps include:

  • Cyclization : Use of DMSO as a solvent and triethylamine as a catalyst to promote ring closure .
  • Amination/Functionalization : Controlled temperature (60–80°C) to avoid side reactions during trifluoromethyl group introduction .
  • Purification : Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) improves purity (>95%) .
    Critical Factors : Excess thiourea increases byproducts, while prolonged reaction times reduce yields due to decomposition.

Basic: Which spectroscopic techniques are most effective for confirming the structure, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons at δ 7.2–8.1 ppm (thienopyridine ring) and NH₂ signals at δ 5.8–6.2 ppm (broad singlet) .
    • ¹³C NMR : The trifluoromethyl carbon appears at δ 122–125 ppm (q, JCFJ_{C-F} ≈ 270 Hz) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 276.04 for C₁₀H₈F₃N₃O₂S) .
  • HPLC : Retention time consistency under C18 column conditions (acetonitrile/water + 0.1% TFA) confirms purity .

Advanced: How can researchers resolve contradictions in biological activity data between different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables:

  • Assay Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate target binding .
  • Metabolic Interference : Pre-incubate compounds with liver microsomes to identify false positives from metabolite interactions .
  • Data Normalization : Include internal controls (e.g., known inhibitors) to account for batch-to-batch variability .

Advanced: What strategies are recommended for designing analogs to improve pharmacokinetics while maintaining target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with difluoromethyl (logP reduction) or pentafluorosulfanyl (improved metabolic stability) groups .
  • Peripheral Modifications : Introduce methoxymethyl or sulfonamide groups at the 4-position to enhance solubility without disrupting π-π stacking with target proteins .
  • SAR Studies : Prioritize analogs with ClogP < 3.5 and polar surface area > 80 Ų to optimize blood-brain barrier penetration .

Advanced: What are common pitfalls in interpreting crystallographic data for trifluoromethyl-containing thienopyridines, and how can they be mitigated?

Methodological Answer:

  • Disorder in CF₃ Groups : Collect data at 100 K to reduce thermal motion artifacts. Use restraints during refinement for fluorine atoms .
  • False Hydrogen Bonding : Differentiate weak F···H interactions (2.5–3.0 Å) from true hydrogen bonds using Hirshfeld surface analysis .
  • Resolution Limits : Aim for datasets with resolution ≤ 1.0 Å to resolve fluorine electron density unambiguously .

Basic: What chromatographic methods are validated for purity analysis and impurity profiling during synthesis?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (20% → 80% acetonitrile in 20 min). Detect impurities at 254 nm; retention time ~12.3 min for the parent compound .
  • TLC Monitoring : Ethyl acetate/hexane (1:1) on silica gel F254 plates; Rf ≈ 0.4 under UV 365 nm .
  • LC-MS : Identify impurities via molecular ion peaks (e.g., m/z 290.1 for methyl ester byproducts) .

Advanced: How does the electronic environment of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : The -CF₃ group deactivates the pyridine ring, reducing electrophilicity at the 2-position. Use strong nucleophiles (e.g., NaN₃ in DMF) at 100°C to achieve substitution .
  • Steric Effects : Ortho-substituted trifluoromethyl groups hinder SN2 mechanisms; opt for SNAr pathways with catalytic CuI .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict activation energies for substituent-directed regioselectivity .

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